4-(1,3-二氧杂环戊烷-2-基)哌啶

描述

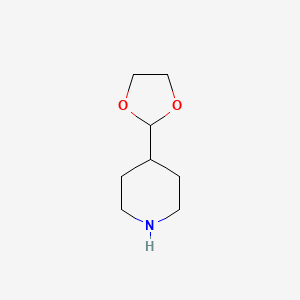

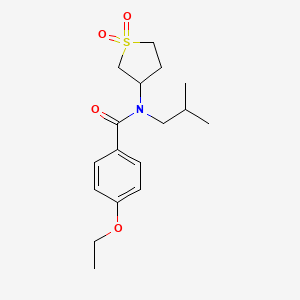

4-(1,3-Dioxolan-2-yl)piperidine is a chemical compound with the CAS Number: 202062-80-4 and a molecular weight of 157.21 . It has a linear formula of C8H15NO2 .

Molecular Structure Analysis

The molecular structure of 4-(1,3-Dioxolan-2-yl)piperidine consists of a six-membered heterocyclic ring that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(1,3-Dioxolan-2-yl)piperidine include a predicted boiling point of 235.5±40.0 °C, a predicted density of 1.069±0.06 g/cm3, and a predicted pKa of 10.35±0.10 .科学研究应用

抗胆碱能活性

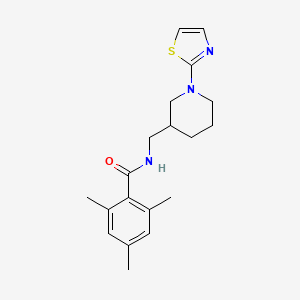

4-(1,3-二氧戊环-2-基)哌啶的衍生物表现出抗胆碱能活性。值得注意的是,4-酰氧基-1-(1,3-二氧戊环-2-基甲基)哌啶及其季盐已被合成并测试了此类活性。哌啶衍生物表现出中等活性,反式异构体通常比其对应的顺式异构体更具活性 (Sugai 等人,1984 年)。

NMDA 受体亲和力

已创建了哌啶环第 4 位有变异的右美沙芬类似物,并评估了它们对 NMDA 受体的亲和力。环连接的构型和 C-4 取代基的轴向取向对于高 NMDA 受体亲和力至关重要。具体来说,2-(2,2-二苯基-1,3-二氧戊环-4-基)哌啶等化合物在第 4 位具有羟基部分,已显示出作为 NMDA 拮抗剂的显着效力,对特定受体具有高选择性 (Banerjee 等人,2010 年)。

解痉活性

4-(1,3-二氧戊环-2-基)哌啶的某些衍生物已显示出显着的解痉活性。已经观察到在二氧戊环部分引入亲脂性取代基可以增强这些化合物的罂粟碱样活性 (Sugai 等人,1984 年)。

缓蚀

哌啶衍生物已被研究其对铁的缓蚀性能,其中包括量子化学计算和分子动力学模拟,以了解其吸附行为和抑制效率 (Kaya 等人,2016 年)。

安全和危害

作用机制

Target of Action

It is known that this compound is widely used in the pharmaceutical field for the synthesis of various drug molecules, such as anticancer drugs, antiviral drugs, and central nervous system drugs . This suggests that it may interact with a variety of biological targets depending on the specific drug molecule it is incorporated into.

Mode of Action

As an organic compound used as an intermediate in organic synthesis , its mode of action would depend on the specific biochemical context of the drug molecule it is part of.

Biochemical Pathways

Given its role as an intermediate in drug synthesis , it can be inferred that the affected pathways would be determined by the specific drug molecule that incorporates this compound.

Pharmacokinetics

Its lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability and pharmacokinetics .

Result of Action

The molecular and cellular effects of 4-(1,3-Dioxolan-2-yl)piperidine’s action would depend on the specific drug molecule it is part of. As an intermediate in drug synthesis , its effects can vary widely depending on the biological targets and pathways involved in the action of the final drug molecule.

Action Environment

The action, efficacy, and stability of 4-(1,3-Dioxolan-2-yl)piperidine can be influenced by various environmental factors. For instance, it is a solid powder that is soluble in organic solvents , suggesting that its solubility and stability could be affected by the solvent environment. Additionally, safety precautions should be taken to avoid inhalation of dust or contact with skin, eyes, and mucous membranes .

属性

IUPAC Name |

4-(1,3-dioxolan-2-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-9-4-2-7(1)8-10-5-6-11-8/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYCHTWXOPDNCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide](/img/structure/B2824514.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-4-yl)-2H-chromene-3-carboxamide](/img/structure/B2824515.png)

![N-[3-(difluoromethylsulfonyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide](/img/structure/B2824516.png)

![2-{[2-(2-Chloroanilino)-2-oxoethyl]sulfonyl}acetic acid](/img/structure/B2824530.png)

![2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide](/img/structure/B2824532.png)

![2-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2824535.png)

![2-(9-Chloro-5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2824536.png)